M2I-1, chemically known as C19H24N4O4S, is a small molecule that functions as an inhibitor of the interaction between the spindle assembly checkpoint protein, mitotic arrest deficient 2 (MAD2), and cell division cycle 20 (CDC20). This interaction is crucial for the regulation of the anaphase-promoting complex/cyclosome (APC/C), a key player in cell cycle progression. M2I-1 has been identified as a significant compound in cancer research due to its potential to enhance the sensitivity of cancer cells to anti-mitotic drugs, making it a candidate for therapeutic applications in oncology .
M2I-1 was developed through synthetic chemistry and is classified as a chemical inhibitor targeting protein-protein interactions involved in cell cycle regulation. Its development is rooted in the need for novel therapeutic agents that can address challenges in cancer treatment, particularly in overcoming drug resistance .
M2I-1 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with target proteins. The molecular formula C19H24N4O4S indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, which contribute to its bioactivity. The specific arrangement of these atoms allows M2I-1 to effectively disrupt the CDC20-MAD2 interaction .
M2I-1 primarily acts by inhibiting the binding of MAD2 to CDC20. This inhibition leads to a disruption of the mitotic checkpoint, resulting in premature degradation of Cyclin B1 and altered cell cycle dynamics. The compound has been shown to increase sensitivity to anti-mitotic agents like paclitaxel, enhancing apoptotic responses in cancer cells. Experimental data indicate that M2I-1 treatment results in significant alterations in mitotic indices and apoptotic indices when combined with other chemotherapeutic agents .
The mechanism by which M2I-1 exerts its effects involves interference with the spindle assembly checkpoint. By inhibiting MAD2's interaction with CDC20, M2I-1 destabilizes the mitotic checkpoint complex (MCC), leading to premature activation of APC/C. This process results in a failure to properly segregate chromosomes during mitosis, ultimately inducing cell death through apoptosis. Research indicates that this mechanism can be particularly effective against cancer cells that exhibit resistance to conventional therapies .
M2I-1 exhibits properties typical of small organic molecules used in medicinal chemistry. It is soluble in various organic solvents, which is advantageous for its application in biological assays. The melting point, boiling point, solubility parameters, and stability under physiological conditions have not been extensively detailed but are critical for understanding its behavior in biological systems. Further characterization through spectroscopy methods provides insights into its structural features and potential reactivity .
M2I-1 has significant potential applications in cancer therapeutics. Its ability to enhance sensitivity to anti-mitotic drugs positions it as a promising candidate for combination therapies aimed at improving treatment outcomes for patients with resistant tumors. Additionally, ongoing research into its effects on stemness markers in cancer cells suggests potential roles in targeting cancer stem cells, which are often implicated in tumor recurrence and metastasis .
CAS No.: 13446-10-1
CAS No.: 65109-28-6
CAS No.:
CAS No.:
CAS No.: 20628-59-5